molecular formula C17H16FN3O3 B15059785 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole

5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B15059785
M. Wt: 329.32 g/mol
InChI Key: FOHJRTHNDWGGJK-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is a novel 1,2,4-triazole-based compound of high interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmacology due to its ability to interact with diverse biological targets through hydrogen bonding, dipole interactions, and pi-stacking . This particular compound features a 3,4,5-trimethoxyphenyl moiety, a structural feature critical for the potent antitumor activity of natural products like combretastatin A-4 and its synthetic analogues . Research on closely related triazole compounds has demonstrated that the 3,4,5-trimethoxyphenyl group is essential for anchoring the molecule to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and exhibiting potent cytotoxic effects on cancer cell lines, including colon and lung cancers, with IC50 values in the nanomolar range . The inclusion of a 4-fluorophenyl substituent may further modulate the compound's electronic properties, lipophilicity, and binding affinity, potentially enhancing its biological activity and selectivity . Beyond oncology, 1,2,4-triazole derivatives are extensively investigated for their broad spectrum of biological activities, including potent antifungal effects through the inhibition of fungal cytochrome P450 enzymes and antibacterial properties . This compound is intended for research applications only, serving as a key intermediate or a candidate for biochemical screening in the development of new therapeutic agents for cancer, infectious diseases, and other conditions. Researchers can utilize this compound to explore novel mechanisms of action, structure-activity relationships, and to develop new cis-restricted analogues of biologically active natural products. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H16FN3O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H,19,20,21)

InChI Key

FOHJRTHNDWGGJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.

    Formation of Hydrazone: The first step involves the condensation of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the triazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole.

Chemical Reactions Analysis

5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole has found applications in various fields of scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs and their biological activities are summarized below:

Compound Name/ID R1 (Position 5) R2 (Position 3) Biological Activity Key Findings/References
Target Compound 4-Fluorophenyl 3,4,5-Trimethoxyphenyl N/A (Structural focus) High-yield synthesis
1-(4-Methoxyphenyl)-5-(3,4,5-TMP)-1H-1,2,4-triazole 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl Anti-inflammatory 60% inhibition of COX-2; low ulcerogenicity
8a (Thiadiazole-triazole derivative) Thiadiazole-phenyl 3,4,5-Trimethoxyphenyl Anticancer IC₅₀ = 2.1 µM (MCF-7 cells)
5-(Furan-2-yl)-3-(3,4,5-TMP)-1H-1,2,4-triazole Furan-2-yl 3,4,5-Trimethoxyphenyl Anticancer (predicted) Structural screening
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole 3-Fluorophenyl m-Tolyl Not reported Commercial availability

Key Observations :

  • Its planar structure facilitates π-π stacking in hydrophobic protein pockets .
  • Fluorophenyl vs.
  • Heterocyclic Modifications : Thiadiazole (8a) or furan (20) substitutions enhance anticancer activity but may increase synthetic complexity .

Pharmacological Screening Predictions

Computational screening () suggests that triazoles with 3,4,5-trimethoxyphenyl and fluorophenyl groups may exhibit:

  • Antitumor Activity : Via tubulin polymerization inhibition.
  • Anti-Inflammatory Activity : COX-2/LOX dual inhibition.
  • Antioxidant Potential: Radical scavenging due to electron-rich aromatic systems.

Biological Activity

The compound 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is C19H20FN3O4C_{19}H_{20}FN_3O_4 with a molecular weight of approximately 373.38 g/mol. The presence of fluorine and methoxy groups in its structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a related compound, 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone , demonstrated significant antineoplastic effects in breast cancer models. The mechanism involved targeting tubulin polymerization and depolymerization, leading to reduced cell proliferation and altered stemness marker expression in MCF-7 cells .

Anti-inflammatory Effects

Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study on alkyl derivatives of triazoles showed their ability to selectively inhibit COX-1 over COX-2, suggesting a pathway for developing new anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole to various biological targets. These studies help elucidate the interactions at the molecular level that contribute to its biological activity.

CompoundTargetBinding Affinity (kcal/mol)
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazoleCOX-1-8.5
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazoleDprE1-9.0

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole can induce cell cycle arrest and apoptosis in various cancer cell lines. For example:

  • MCF-7 cells : Treatment with related triazole compounds resulted in decreased ATP levels and inhibited spheroid growth.
  • A549 cells : Induction of apoptosis was observed at sub-cytotoxic concentrations.

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